molecular formula C5H2IN3 B2841279 3-Iodopyrazine-2-carbonitrile CAS No. 1062608-54-1

3-Iodopyrazine-2-carbonitrile

Cat. No. B2841279
CAS RN: 1062608-54-1
M. Wt: 230.996
InChI Key: LPQDBXNKRAKTHX-UHFFFAOYSA-N
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Description

3-Iodopyrazine-2-carbonitrile is a chemical compound with the molecular formula C5H2IN3 . It has a molecular weight of 230.99400 .


Synthesis Analysis

The synthesis of this compound involves a reaction mixture of chloropyrazine, sodium iodide, acetic acid, and sulfuric acid in acetonitrile . The mixture is heated at reflux for 4.5 hours . The solvent is then removed and water is added . After the solution is basified with saturated sodium bicarbonate, it is extracted with dichloromethane .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring with an iodine atom attached to the third carbon and a carbonitrile group attached to the second carbon .

Scientific Research Applications

Corrosion Inhibition

Pyranopyrazole derivatives, which share a core structure with 3-Iodopyrazine-2-carbonitrile, have been studied for their corrosion inhibition performance on mild steel in acidic solutions. These compounds demonstrate high inhibition efficiency, attributed to their adsorption on the metal surface, which could suggest similar potential applications for this compound derivatives in protecting metals from corrosion in industrial settings (Yadav et al., 2016).

Antibacterial Activity

Research on pyrazolo[3,4-d]pyrimidine derivatives, synthesized through reactions involving similar nitrile-containing compounds, has shown promising antibacterial activity. This suggests that this compound could serve as a precursor in synthesizing new compounds with potential antibacterial properties (Rostamizadeh et al., 2013).

Catalysis and Synthesis

This compound is likely to be involved in catalytic processes and the synthesis of biologically important compounds. For instance, its structural analogs have been used in palladium-catalyzed aminocarbonylation reactions to produce compounds of biological relevance, indicating that this compound could play a role in similar synthetic routes to generate valuable pharmacological agents (Takács et al., 2007).

Material Science

The study of coordination polymers featuring iodopyrazine units demonstrates the utility of these compounds in designing materials with specific optical and thermal properties. Given its structural similarity, this compound may be utilized in developing new coordination polymers with unique characteristics for applications in electronics and photonics (Näther et al., 2003).

Green Chemistry

This compound could contribute to the advancement of green chemistry, as demonstrated by the synthesis of pyrazole derivatives using environmentally friendly methods. Similar strategies could be employed to synthesize derivatives of this compound, promoting sustainable practices in chemical research (Kiyani & Bamdad, 2018).

Safety and Hazards

The safety data sheet for a similar compound, Iodopyrazine, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation .

Future Directions

Future research could focus on the synthesis of pharmaceutically active carbonitriles in an efficient, environmentally friendly, and sustainable manner . The development of new photocatalysts for the production of compounds containing chromene-3-carbonitriles is one potential direction .

properties

IUPAC Name

3-iodopyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2IN3/c6-5-4(3-7)8-1-2-9-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQDBXNKRAKTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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